(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone
Overview
Description
(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H8Cl2O2. It is a derivative of benzophenone, where the phenyl groups are substituted with chlorine and hydroxyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with phenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the phenol group, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dichlorobenzoic acid or 3,4-dichlorobenzophenone.
Reduction: Formation of (3,4-dichlorophenyl)(4-hydroxyphenyl)methanol.
Substitution: Formation of (3,4-dichlorophenyl)(4-aminophenyl)methanone or (3,4-dichlorophenyl)(4-thiophenyl)methanone.
Scientific Research Applications
(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with only one chlorine atom.
(3,4-Dichlorophenyl)(3-hydroxyphenyl)methanone: Similar structure but with the hydroxyl group in a different position.
(3,4-Dichlorophenyl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone is unique due to the presence of both chlorine and hydroxyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPVWFWLSJHCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70486256 | |
Record name | (3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70486256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60013-02-7 | |
Record name | (3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70486256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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